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Introduction
PU141 is a potent and selective small molecule inhibitor of the histone acetyltransferase (HAT)

p300/CBP.[1][2] These enzymes are critical regulators of gene expression, acetylating histone

proteins and other transcription factors to promote a transcriptionally active chromatin state.[3]

[4] The acetylation of histone H3 at lysine 27 (H3K27ac) is a key epigenetic mark catalyzed by

p300/CBP at active enhancers and promoters. Dysregulation of p300/CBP activity is implicated

in various diseases, including cancer, making it a compelling target for therapeutic

development.[2][3][5]

PU141 exerts its biological effects by inducing histone hypoacetylation, leading to the inhibition

of cell growth in various neoplastic cell lines, including neuroblastoma, epidermoid carcinoma,

and colon adenocarcinoma.[1] Chromatin Immunoprecipitation followed by sequencing (ChIP-

seq) is a powerful technique to map the genome-wide distribution of histone modifications and

transcription factor binding. The application of PU141 in conjunction with ChIP-seq allows for a
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detailed investigation of its mechanism of action by profiling its impact on the epigenetic

landscape, particularly on p300/CBP-mediated histone acetylation marks like H3K27ac.

These application notes provide a comprehensive protocol for the use of PU141 in cell culture,

followed by ChIP-seq for the H3K27ac histone mark.

Signaling Pathway of PU141 Action

Cellular State

PU141 p300/CBP Inhibition Histone H3 Acetylation H3K27ac Open Chromatin Target Gene Expression Activation

Click to download full resolution via product page

Caption: Mechanism of PU141 action. PU141 inhibits the histone acetyltransferase activity of

p300/CBP, leading to reduced H3K27 acetylation, a more condensed chromatin state, and

subsequent downregulation of target gene expression.

Experimental Data
Table 1: In Vitro Activity of PU141

Parameter Value Cell Line Reference

GI50 0.48 µM
SK-N-SH

(Neuroblastoma)

Effect
Induces histone

hypoacetylation
SK-N-SH, HCT116 [1]

Selectivity
Selective for

CBP/p300
- [1]

Table 2: Illustrative ChIP-seq Results Following PU141
Treatment
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The following table presents hypothetical data demonstrating the expected outcome of a

H3K27ac ChIP-seq experiment after treating cells with PU141. The data illustrates a global

reduction in H3K27ac peaks and a significant decrease in signal intensity at key gene

regulatory regions.

Treatment
Total H3K27ac
Peaks

Mean Peak Width
(bp)

Reads in Peaks
(Fold Change vs.
DMSO)

DMSO (Vehicle) 85,000 1,500 1.0

PU141 (1 µM) 62,000 1,450 0.6

PU141 (5 µM) 41,000 1,400 0.3

Detailed Experimental Protocol
This protocol is designed for researchers familiar with cell culture and molecular biology

techniques. It is optimized for a human cancer cell line known to be sensitive to p300/CBP

inhibition.

Materials
PU141 (MedchemExpress or other supplier)

Cell culture medium and supplements

Fetal Bovine Serum (FBS)

Penicillin/Streptomycin

DMSO (vehicle control)

Phosphate Buffered Saline (PBS)

Formaldehyde (37%)

Glycine
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Cell lysis buffer

Nuclear lysis buffer

Chromatin shearing buffer (sonication buffer)

Sonicator

Anti-H3K27ac antibody (ChIP-grade)

Protein A/G magnetic beads

ChIP wash buffers (low salt, high salt, LiCl)

TE buffer

RNase A

Proteinase K

DNA purification kit

Qubit fluorometer and reagents

DNA library preparation kit for sequencing

Experimental Workflow
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1. Cell Culture and PU141 Treatment

2. Cross-linking with Formaldehyde

3. Cell Lysis and Nuclear Isolation

4. Chromatin Sonication

5. Immunoprecipitation with anti-H3K27ac

6. Washing and Elution

7. Reverse Cross-linking and DNA Purification

8. Library Preparation and Sequencing

9. Data Analysis

Click to download full resolution via product page
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Caption: A streamlined workflow for performing a ChIP-seq experiment to assess the effect of

PU141 on H3K27ac.

Step-by-Step Methodology
1. Cell Culture and PU141 Treatment

1.1. Culture your chosen cell line (e.g., SK-N-SH) in appropriate media and conditions until they

reach 70-80% confluency.

1.2. Prepare a stock solution of PU141 in DMSO.

1.3. Treat the cells with the desired concentration of PU141 (e.g., 0.5 µM, 1 µM, 5 µM) and a

vehicle control (DMSO) for a specified duration (e.g., 6, 12, or 24 hours). The optimal

concentration and treatment time should be determined empirically for your specific cell line

and experimental goals.

2. Cross-linking

2.1. To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final

concentration of 1%.

2.2. Incubate at room temperature for 10 minutes with gentle shaking.

2.3. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and

incubate for 5 minutes at room temperature.

2.4. Wash the cells twice with ice-cold PBS.

3. Cell Lysis and Nuclear Isolation

3.1. Harvest the cells by scraping and centrifuge at 1,500 x g for 5 minutes at 4°C.

3.2. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes.

3.3. Centrifuge at 1,500 x g for 5 minutes at 4°C to pellet the nuclei.

3.4. Resuspend the nuclear pellet in nuclear lysis buffer.
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4. Chromatin Sonication

4.1. Sonicate the nuclear lysate to shear the chromatin to an average fragment size of 200-700

bp. Optimization of sonication conditions is critical for successful ChIP.

4.2. After sonication, centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular

debris. The supernatant contains the sheared chromatin.

5. Immunoprecipitation

5.1. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

5.2. Take an aliquot of the pre-cleared chromatin to serve as the "input" control.

5.3. Add the ChIP-grade anti-H3K27ac antibody to the remaining chromatin and incubate

overnight at 4°C with rotation.

5.4. Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture

the antibody-chromatin complexes.

6. Washing and Elution

6.1. Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl

wash buffer to remove non-specifically bound proteins.

6.2. Elute the chromatin from the beads using an elution buffer.

7. Reverse Cross-linking and DNA Purification

7.1. Add NaCl to the eluates and the input sample to a final concentration of 200 mM and

incubate at 65°C for at least 6 hours to reverse the cross-links.

7.2. Treat the samples with RNase A and then Proteinase K.

7.3. Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by

ethanol precipitation.

8. Library Preparation and Sequencing
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8.1. Quantify the purified DNA using a Qubit fluorometer.

8.2. Prepare sequencing libraries from the ChIP and input DNA samples according to the

manufacturer's instructions.

8.3. Perform high-throughput sequencing.

9. Data Analysis

9.1. Quality Control: Assess the quality of the raw sequencing reads.

9.2. Alignment: Align the reads to the appropriate reference genome.

9.3. Peak Calling: Identify regions of H3K27ac enrichment (peaks) in the PU141-treated and

control samples relative to the input control.

9.4. Differential Binding Analysis: Compare the H3K27ac peaks between the PU141-treated

and control samples to identify regions with significantly altered acetylation.

9.5. Visualization: Visualize the ChIP-seq signal at specific genomic loci using a genome

browser.

9.6. Functional Annotation: Annotate the differentially acetylated regions to identify associated

genes and pathways.

Conclusion
The protocol outlined above provides a robust framework for investigating the epigenetic

effects of the p300/CBP inhibitor PU141. By examining genome-wide changes in H3K27ac,

researchers can gain valuable insights into the molecular mechanisms underlying the

therapeutic potential of PU141 and other epigenetic modulators. The successful application of

this protocol will aid in the discovery of novel drug targets and the development of more

effective therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15583762/docs?utm_src=pdf-body#application-notes-and-protocols-for-pu141-treatment-in-chromatin-immunoprecipitation-chip-seq
https://www.benchchem.com/product/b15583762/docs?utm_src=pdf-body#application-notes-and-protocols-for-pu141-treatment-in-chromatin-immunoprecipitation-chip-seq
https://www.benchchem.com/product/b15583762/docs?utm_src=pdf-body#application-notes-and-protocols-for-pu141-treatment-in-chromatin-immunoprecipitation-chip-seq
https://www.benchchem.com/product/b15583762/docs?utm_src=pdf-body#application-notes-and-protocols-for-pu141-treatment-in-chromatin-immunoprecipitation-chip-seq
https://www.benchchem.com/product/b15583762?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583762?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medchemexpress.com [medchemexpress.com]

2. researchgate.net [researchgate.net]

3. What are p300-CBP transcription factors inhibitors and how do they work?
[synapse.patsnap.com]

4. Selective Inhibition of p300 HAT Blocks Cell Cycle Progression, Induces Cellular
Senescence and Inhibits the DNA Damage Response in Melanoma Cells - PMC
[pmc.ncbi.nlm.nih.gov]

5. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of
Posttranslational Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for PU141 Treatment in
Chromatin Immunoprecipitation (ChIP-seq)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15583762/docs#application-notes-and-protocols-for-
pu141-treatment-in-chromatin-immunoprecipitation-chip-seq]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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